2,6-dimethyl-1-(4-phenylphenyl)piperidine
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Overview
Description
2,6-Dimethyl-1-(4-phenylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-(4-phenylphenyl)piperidine can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. The achiral isomer is predominantly produced in this reaction . Another method involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-(4-phenylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
Scientific Research Applications
2,6-Dimethyl-1-(4-phenylphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dimethyl-1-(4-phenylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to exhibit anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, affecting central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenyl substituent.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
Uniqueness
2,6-Dimethyl-1-(4-phenylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H23N |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2,6-dimethyl-1-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-15-7-6-8-16(2)20(15)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3 |
InChI Key |
LQOJGQYYMBCFPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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